molecular formula C8H5BrClFO2 B13923970 5-Bromo-2-chloro-4-fluorophenyl acetate

5-Bromo-2-chloro-4-fluorophenyl acetate

Cat. No.: B13923970
M. Wt: 267.48 g/mol
InChI Key: SGMIUKOGIHWZMB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorophenyl acetate: is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluorophenyl acetate typically involves the acetylation of 5-Bromo-2-chloro-4-fluoroaniline. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete acetylation.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that can precisely control the reaction conditions, such as temperature, pressure, and reactant flow rates. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-chloro-4-fluorophenyl acetate can undergo nucleophilic substitution reactions where the bromine, chlorine, or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 5-Bromo-2-chloro-4-fluoroaniline derivatives.

    Oxidation Reactions: Products include various oxidized forms of the original compound.

    Reduction Reactions: Reduced forms of the compound, such as 5-Bromo-2-chloro-4-fluorophenyl alcohol.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-4-fluorophenyl acetate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated phenyl acetates on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorophenyl acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    5-Bromo-2-chloro-4-fluoroaniline: A precursor in the synthesis of 5-Bromo-2-chloro-4-fluorophenyl acetate.

    5-Bromo-2-chloro-4-fluorophenol: Another halogenated phenyl derivative with similar properties.

    5-Bromo-2-chloro-4-fluorobenzene: A simpler compound with similar halogen substitutions.

Uniqueness: this compound is unique due to the presence of the acetate group, which imparts different chemical reactivity and biological activity compared to its similar compounds. The combination of bromine, chlorine, and fluorine atoms also provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

(5-bromo-2-chloro-4-fluorophenyl) acetate

InChI

InChI=1S/C8H5BrClFO2/c1-4(12)13-8-2-5(9)7(11)3-6(8)10/h2-3H,1H3

InChI Key

SGMIUKOGIHWZMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1Cl)F)Br

Origin of Product

United States

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